molecular formula C7H11NO3 B11724440 (R)-4-(tert-Butyl)oxazolidine-2,5-dione

(R)-4-(tert-Butyl)oxazolidine-2,5-dione

Cat. No.: B11724440
M. Wt: 157.17 g/mol
InChI Key: GRDXOXRGSKKLNH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(tert-Butyl)oxazolidine-2,5-dione is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide under basic conditions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones, including ®-4-(tert-Butyl)oxazolidine-2,5-dione, often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-4-tert-butyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)/t4-/m0/s1

InChI Key

GRDXOXRGSKKLNH-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)OC(=O)N1

Origin of Product

United States

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